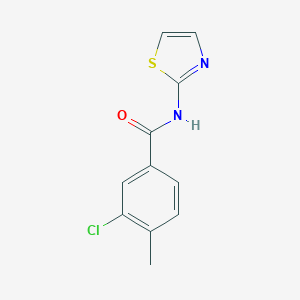
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide, also known as CTB, is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications.
Wirkmechanismus
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide's mechanism of action is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. Studies have shown that 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and division.
Biochemical and Physiological Effects
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research. Studies have demonstrated that 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide can reduce inflammation in animal models, as well as inhibit the growth of cancer cells. 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its relatively low toxicity compared to other compounds. It has also been shown to be stable under various conditions, making it a reliable tool for scientific research. However, one limitation is that 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide's mechanism of action is not yet fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for further research on 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide's mechanism of action and its effects on the brain. Another area of interest is its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in animal models. Further studies are needed to determine its efficacy in human trials. Overall, 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has shown promise in various scientific research areas and warrants further investigation.
Synthesemethoden
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is synthesized through a multistep process involving the reaction of 4-methyl-2-nitroaniline with thioamide and chloroacetyl chloride. The resulting product is then treated with sodium hydroxide and hydrochloric acid to yield 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide. This synthesis method has been validated through various studies and is considered reliable for the production of 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the growth of certain bacteria and fungi. 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C11H9ClN2OS |
|---|---|
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-2-3-8(6-9(7)12)10(15)14-11-13-4-5-16-11/h2-6H,1H3,(H,13,14,15) |
InChI-Schlüssel |
UEZWJBWUODCSET-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251605.png)
![5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251607.png)

![N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B251620.png)
![N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)

![3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251624.png)
![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251627.png)



![4-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251631.png)
![5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B251636.png)